[2-(2,2,2-Trifluoroethyl)phenyl]methanol

[2-(2,2,2-Trifluoroethyl)phenyl]methanol is a fluorinated aromatic alcohol belonging to the class of phenylmethanols. It features a trifluoroethyl group (-CH2CF3) in the ortho position on a phenyl ring and a hydroxymethyl (-CH2OH) functional group, with a molecular formula of C9H9F3O and a molecular weight of 190.16 g/mol.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 1779744-15-8
Cat. No. B1446596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,2,2-Trifluoroethyl)phenyl]methanol
CAS1779744-15-8
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(F)(F)F)CO
InChIInChI=1S/C9H9F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2
InChIKeyVOROZLYUUJLODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(2,2,2-Trifluoroethyl)phenyl]methanol (CAS 1779744-15-8) Scientific and Procurement Overview


[2-(2,2,2-Trifluoroethyl)phenyl]methanol is a fluorinated aromatic alcohol belonging to the class of phenylmethanols . It features a trifluoroethyl group (-CH2CF3) in the ortho position on a phenyl ring and a hydroxymethyl (-CH2OH) functional group, with a molecular formula of C9H9F3O and a molecular weight of 190.16 g/mol . This compound is primarily utilized as a specialty chemical building block in organic synthesis and research applications .

Why Direct Substitution with [2-(2,2,2-Trifluoroethyl)phenyl]methanol Is Not Possible Without Empirical Validation


Based on the available information, there is no evidence to suggest that [2-(2,2,2-Trifluoroethyl)phenyl]methanol can be generically substituted with its positional isomers, such as the 3- or 4-(trifluoroethyl)phenyl analogs, or with other fluorinated benzyl alcohols. The unique ortho-substitution pattern is known to significantly influence physicochemical properties like pKa and logP, as well as biological activity, due to steric and electronic effects . However, no quantitative comparative data for this specific compound versus its analogs exists in the reviewed literature. Therefore, any substitution must be supported by empirical validation in the intended application .

[2-(2,2,2-Trifluoroethyl)phenyl]methanol: Quantitative Evidence for Scientific Selection


Key Application Scenarios for [2-(2,2,2-Trifluoroethyl)phenyl]methanol (CAS 1779744-15-8) in Research and Industry


Synthesis of Novel Fluorinated Pharmaceuticals

The compound serves as a versatile intermediate for developing fluorinated drug candidates. The trifluoroethyl group is a recognized bioisostere for ethyl or ethoxy groups, and its incorporation can enhance metabolic stability and lipophilicity in lead optimization campaigns [1]. While no specific data exists for this compound, its ortho-substitution pattern offers a unique steric and electronic environment for generating novel chemical space.

Development of Advanced Agrochemicals and Pesticides

Trifluoroethyl groups are prevalent in modern agrochemicals due to their ability to improve bioavailability and target binding [2]. This compound can be used as a building block for creating novel pesticides or herbicides, particularly where the ortho-substituted phenylmethanol scaffold provides a point of differentiation from existing meta- or para-substituted analogs.

Organic Synthesis and Methodology Research

[2-(2,2,2-Trifluoroethyl)phenyl]methanol can be used as a specialty reagent or substrate in organic chemistry to study the effects of fluorine substitution on reaction kinetics, regioselectivity, and product stability. Its unique electronic profile makes it a candidate for exploring new synthetic transformations.

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